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6-(4-Chlorophenyl)pyridin-2-amine

Cat. No.: B13652711
M. Wt: 204.65 g/mol
InChI Key: PZRWABPFXCOHHM-UHFFFAOYSA-N
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Description

General Overview and Research Significance of Pyridine-2-amine Derivatives

Pyridine-2-amine and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in scientific research. nih.govnumberanalytics.comontosight.ai The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique chemical properties to these molecules. numberanalytics.comnih.gov The presence of the amino group at the 2-position further enhances their chemical reactivity and potential for forming hydrogen bonds, a crucial aspect in biological interactions. nih.gov

The significance of pyridine-2-amine derivatives stems from their wide-ranging biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. nih.govrsc.orgnih.gov Their structural versatility allows for the synthesis of large libraries of compounds with diverse pharmacological profiles. numberanalytics.comnih.gov For instance, the introduction of different substituents on the pyridine ring can modulate the electronic properties and steric hindrance, leading to varied biological outcomes. This adaptability makes them valuable scaffolds in drug discovery and development. rsc.orgcmjpublishers.com

Contextualization of 6-(4-Chlorophenyl)pyridin-2-amine within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry. numberanalytics.com Pyridine-containing heterocycles are particularly prominent due to their presence in numerous natural products and synthetic drugs. nih.govnih.gov The compound this compound fits within this context as a disubstituted pyridine derivative.

Overview of Prior Academic Investigations on this compound and Related Structures

While specific research solely focused on this compound is not extensively documented in publicly available literature, numerous studies on related structures provide valuable insights. Research on substituted pyridines and pyrimidines often involves the synthesis and evaluation of their biological activities.

For example, studies on similar compounds like 4-(4-chlorophenyl)-6-(aryl)pyrimidin-2-amines have demonstrated their potential as antimicrobial agents. nih.gov The synthesis of various 2-aminopyridine (B139424) derivatives has been a focus, with methods like multicomponent reactions being developed for efficient production. nih.gov Furthermore, the crystal structure of related compounds such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine has been analyzed to understand their three-dimensional conformation and intermolecular interactions. nih.govresearchgate.net These investigations on analogous structures lay the groundwork for predicting the potential properties and reactivity of this compound.

Some research has explored the synthesis of related compounds, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, and their biological activities. researchgate.net Additionally, studies on 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives have been conducted to evaluate their potential as antitumor agents. nih.gov

Research Objectives and Scope for Future Studies on this compound

Future academic investigations into this compound could be directed towards several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its analogues is a primary objective. Detailed characterization using modern spectroscopic and crystallographic techniques would provide a comprehensive understanding of its molecular structure.

Biological Evaluation: A thorough screening of the compound for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, is warranted. This would help to identify its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with modifications at the amino group and the chlorophenyl ring would allow for a detailed investigation of SAR. This could involve introducing different substituents to understand their effect on biological activity.

Computational Modeling: Employing computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could help in predicting the biological targets of this compound and in designing more potent derivatives. cmjpublishers.comnih.gov

Materials Science Applications: The potential of this compound in materials science, for instance, as a ligand in the formation of coordination polymers or as a component in organic light-emitting diodes (OLEDs), could also be an interesting avenue for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B13652711 6-(4-Chlorophenyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

6-(4-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H,(H2,13,14)

InChI Key

PZRWABPFXCOHHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 4 Chlorophenyl Pyridin 2 Amine and Its Analogues

Established Synthetic Routes to the Pyridine-2-amine Scaffold Containing the 4-Chlorophenyl Moiety

The construction of the 6-(4-chlorophenyl)pyridin-2-amine core can be achieved through several established synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-component Reaction Strategies for this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. ambeed.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.org The Hantzsch pyridine (B92270) synthesis and related methodologies are classic examples of MCRs used to form pyridine rings. ambeed.com

A relevant MCR approach for synthesizing pyridone derivatives, which are structurally related to pyridin-2-amines, involves the reaction of a β-keto ester, an aldehyde, and an ammonia (B1221849) source. researchgate.net A specific example is the one-pot synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles. researchgate.net This reaction proceeds via a Knoevenagel condensation, Michael addition, and subsequent cyclization of starting materials including an appropriately substituted benzaldehyde (B42025) (such as 4-chlorobenzaldehyde), malononitrile, and 2-cyano-N-(4-fluorophenyl)acetamide. researchgate.net While this yields a pyridone, the methodology highlights the potential of MCRs to construct highly substituted pyridine rings, where the aryl group at the 4-position can be a 4-chlorophenyl moiety. researchgate.net

Table 1: Examples of Substituted 2-Oxopyridine Derivatives Synthesized via MCR researchgate.net

Compound IDAr-GroupYield (%)Melting Point (°C)
6g4-chlorophenyl78>300

This table showcases a specific derivative synthesized using a multi-component reaction strategy.

Cyclization Reactions in the Formation of this compound Derivatives

Cyclization reactions are fundamental to the formation of the heterocyclic pyridine ring. An efficient method for synthesizing substituted 2-aminopyridines involves the cyclization of N-propargylic β-enaminones. nih.govresearchgate.netorganic-chemistry.org This strategy is part of a cascade reaction where an in situ-generated 1,4-oxazepine (B8637140) intermediate undergoes cyclization to form the 2-aminopyridine (B139424) core. nih.gov The reaction is notable for proceeding smoothly at room temperature. researchgate.netorganic-chemistry.org Another approach involves the reaction of 2,6-dicyano-4-pyrones with ammonia, which results in a ring transformation to yield 2,6-disubstituted pyridines. libretexts.org

Nucleophilic Substitution and Coupling Strategies in the Synthesis of this compound Analogues

Nucleophilic substitution is a cornerstone for the synthesis of 2-aminopyridines. A common method involves the substitution of a leaving group, typically a halogen, at the C2 position of the pyridine ring with an amine. mdpi.com However, direct substitution on an unactivated halopyridine often requires harsh conditions, such as high temperatures and pressures. nih.gov

To overcome these limitations, transition-metal-catalyzed coupling reactions, particularly the Palladium-catalyzed Buchwald-Hartwig amination, have become powerful tools. mdpi.com This reaction facilitates the C-N bond formation between a halopyridine and an amine under milder conditions. Copper-catalyzed Ullmann-type aminations provide an alternative route. nih.gov For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding 2-aminopyrimidine (B69317) and aryl bromides using a palladium catalyst with a specialized phosphine (B1218219) ligand (xantphos). nih.gov

Another strategy to facilitate nucleophilic attack is the activation of the pyridine ring by forming N-alkyl pyridinium (B92312) salts, which increases the electrophilicity of the C2 and C4 positions. mdpi.com A recent development reports the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH), proceeding through a 4-pyridyl pyridinium salt intermediate. wikipedia.org

Base-Promoted Cascade Reactions for 2-Aminopyridine Formation

A highly effective method for the synthesis of multisubstituted 2-aminopyridines utilizes a base-promoted cascade reaction. nih.govresearchgate.netorganic-chemistry.orgnumberanalytics.com This approach involves the reaction of N-propargylic β-enaminones with formamides in the presence of a simple base like sodium hydroxide. nih.govnumberanalytics.com The reaction proceeds through the formation of a 1,4-oxazepine intermediate, which then undergoes further transformation to yield the 2-aminopyridine product with water and sodium formate (B1220265) as the only byproducts. numberanalytics.com This method is advantageous due to its mild, room-temperature conditions and high efficiency, providing yields from 31-88%. nih.govorganic-chemistry.org A close analogue to the target compound, N-(4-Chlorophenyl)-3-methyl-4,6-diphenylpyridin-2-amine, was synthesized in 50% yield using this method. nih.gov

Table 2: Synthesis of Substituted 2-Aminopyridines via Base-Promoted Cascade Reaction nih.gov

Compound IDR1R2ArProductYield (%)
3aPhPhPhN,4,6-triphenylpyridin-2-amine77
3iPhPh4-ClC6H4N-(4-Chlorophenyl)-3-methyl-4,6-diphenylpyridin-2-amine50

This table presents examples of 2-aminopyridine derivatives synthesized through a base-promoted cascade reaction.

Phenyl Replacement Reactions Involving Pyridine Amine Precursors

The term "phenyl replacement" in this context refers to the introduction of the 4-chlorophenyl group onto a pyridine precursor, typically by replacing a halogen atom. This is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille reactions. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halo-heterocycle and an arylboronic acid. researchgate.net To synthesize this compound, a key intermediate such as 2-amino-6-chloropyridine (B103851) can be coupled with 4-chlorophenylboronic acid. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base. nih.gov The reaction shows high functional group tolerance. researchgate.net

The Stille coupling offers an alternative C-C bond-forming strategy, reacting an organotin compound (organostannane) with an organic halide. numberanalytics.comorgsyn.org In this case, 2-amino-6-halopyridine would be reacted with (4-chlorophenyl)trialkylstannane. organic-chemistry.orgnumberanalytics.com The Stille reaction is also catalyzed by palladium complexes and is known for its stability towards air and moisture. However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Both coupling methods are foundational for synthesizing biaryl compounds and are widely applied to create the 6-aryl-2-aminopyridine scaffold. researchgate.net

Derivatization and Functionalization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to produce a wide range of analogues. Derivatization can occur at the 2-amino group or on the pyridine ring itself.

Functionalization of the exocyclic amino group is a common strategy. For example, N-arylation can be achieved using the Buchwald-Hartwig amination reaction. This involves coupling the 2-amino group with an aryl halide in the presence of a palladium catalyst and a suitable ligand, such as xantphos, to create N-aryl-6-(4-chlorophenyl)pyridin-2-amines. nih.gov

The pyridine ring itself also offers sites for functionalization. Research has shown the synthesis of complex nicotinonitrile derivatives starting from substituted 2-aminopyridines. For instance, 2-Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles have been synthesized, demonstrating that further aryl groups and functional moieties can be introduced onto the core structure. researchgate.net Additionally, the synthesis of pyridine-2,6-dicarboxamide derivatives from a dinitro precursor, via reduction of nitro groups to amines followed by other transformations, illustrates another pathway for functionalizing the pyridine scaffold. nih.gov These strategies allow for the systematic modification of the lead compound to explore structure-activity relationships.

Modification of the Pyridin-2-amine Moiety

The pyridin-2-amine core is a versatile platform that can be modified through several synthetic strategies, including N-alkylation, N-arylation, and direct functionalization of the pyridine ring.

One of the most common approaches for modifying the amine is through N-alkylation or N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and is widely used to arylate amines. wikipedia.org This methodology is effective for coupling various amines with aryl halides. wikipedia.orgacsgcipr.org For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been successfully synthesized by applying optimized Buchwald-Hartwig amination conditions, demonstrating the feasibility of modifying the exocyclic amine with various aryl groups. nih.gov While direct N-alkylation of 2-aminopyridine can be pursued, it often requires multiple steps to prevent over-alkylation. nih.gov

Another strategy involves the direct functionalization of the heterocyclic ring. Palladium-catalyzed C-H functionalization has emerged as a straightforward method for modifying related heterocyclic systems like 2-aminopyrimidines. This approach allows for the regioselective arylation or olefination at specific positions, such as the C5-position of the N-(alkyl)pyrimidin-2-amine core, using readily available aryl halides or alkenes. rsc.org This transformation proceeds through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, offering a direct route to elaborated scaffolds without pre-functionalization. rsc.org

Furthermore, nucleophilic substitution reactions on activated pyridine or pyrimidine (B1678525) rings provide another avenue for modification. For example, commercially available dichloropyrimidines can first be condensed with an aminopyridine derivative, followed by a subsequent Suzuki coupling to introduce various aryl or heteroaryl groups at the remaining chloro-position. tandfonline.com This sequential approach allows for the controlled introduction of different substituents onto the heterocyclic core.

Modification Strategy Description Typical Conditions Reference
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation of the 2-amino group with aryl halides.Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, XPhos), strong base (e.g., NaOtBu). nih.govresearchgate.net nih.govresearchgate.net
N-Alkylation Addition of alkyl groups to the exocyclic amine, often requires careful control to avoid over-alkylation.Varies; may involve multiple protection/deprotection steps. nih.gov nih.gov
C-H Functionalization Direct, regioselective arylation or olefination at a C-H bond of the pyridine/pyrimidine ring.Pd catalyst, oxidant, various aryl halides or alkenes. rsc.org rsc.org
Sequential Substitution Stepwise displacement of leaving groups (e.g., halogens) on the ring with different nucleophiles.1. Nucleophilic substitution (e.g., with an amine). 2. Suzuki or other cross-coupling reaction. tandfonline.com tandfonline.com

Substitution Effects on the 4-Chlorophenyl Group and Pyridine Ring

The electronic and steric properties of substituents on both the 4-chlorophenyl group and the pyridine ring significantly influence the reactivity and outcomes of synthetic transformations, particularly in palladium-catalyzed reactions.

In the context of Buchwald-Hartwig amination , the nature of the amine coupling partner is crucial. Studies on the amination of 2-bromopyridines have shown that secondary amines often provide better yields and purer products compared to primary amines. researchgate.netnih.gov The reaction is also sensitive to the type of base used, with strong, non-nucleophilic bases like sodium tert-butoxide being essential for efficient catalyst turnover. researchgate.net The choice of phosphine ligand is also critical; chelating bis(phosphine) ligands like BINAP can inhibit side reactions and prevent catalyst deactivation, which is a common issue when pyridine substrates are used. datapdf.com

For Suzuki-Miyaura cross-coupling reactions , which are used to form the C-C bond between the pyridine and phenyl rings, the electronic nature of the substituents on the arylboronic acid plays a key role. A variety of substituted arylboronic acids can be coupled with chloro- or bromo-pyridines, demonstrating the reaction's tolerance for diverse functional groups. nih.govnih.gov The reaction is catalyzed by palladium(0) complexes, and its efficiency can be influenced by the choice of catalyst, base, and solvent. nih.govresearchgate.net For example, the synthesis of 6-aryl-2,4-diaminopyrimidines from their chloro-analogue using various aromatic boronic acids and a Pd(PPh₃)₄ catalyst has been reported, yielding products in moderate yields. researchgate.net

The position of substituents on the pyridine ring also directs reactivity. For instance, nucleophilic aromatic substitution reactions on halopyridines are highly regioselective. nih.gov In the synthesis of complex pyridines, the inherent reactivity of different positions on the ring can be exploited. For example, in the reaction between 5-bromo-2-chloro-3-nitropyridine (B118568) and methylamine (B109427), amination occurs selectively at the 2-position, as positions 2 and 4 are more susceptible to nucleophilic attack. nih.gov

Reaction Type Substituent Effect Observation Reference
Buchwald-Hartwig Amination Nature of the AmineSecondary amines tend to give higher yields than primary amines when reacting with 2-bromopyridines. researchgate.net researchgate.net
Buchwald-Hartwig Amination Ligand ChoiceChelating bis(phosphine) ligands can prevent catalyst inhibition by the pyridine substrate. datapdf.com datapdf.com
Suzuki-Miyaura Coupling Arylboronic AcidA wide range of functional groups on the arylboronic acid are tolerated, allowing for the synthesis of diverse analogues. nih.gov nih.gov
Nucleophilic Substitution Ring PositionAmination of 5-bromo-2-chloro-3-nitropyridine with methylamine occurs selectively at the C2 position over the C5 position. nih.gov nih.gov

Mechanistic Investigations of Synthetic Pathways for this compound

The primary method for synthesizing 6-aryl-pyridin-2-amines involves palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being central to the formation of the aryl-amine bond. wikipedia.org The mechanism of this reaction has been extensively studied and follows a catalytic cycle similar to other palladium-catalyzed couplings. wikipedia.org

The generally accepted catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide (e.g., a 2-halopyridine) to a palladium(0) complex. This step forms a Pd(II) intermediate. wikipedia.org The amine then coordinates to this palladium complex. Subsequent deprotonation of the coordinated amine by a strong base (e.g., sodium tert-butoxide) forms a palladium-amido complex. wikipedia.orgresearchgate.net The final, crucial step is the reductive elimination of the desired aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Several factors can influence the efficiency of this catalytic cycle. The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands are known to promote the reductive elimination step and stabilize the Pd(0) catalyst. researchgate.net The development of bidentate phosphine ligands, such as BINAP and DPPP, was a significant advancement, as they prevent the formation of inactive palladium dimers and accelerate the reaction. wikipedia.orgdatapdf.com

A potential side reaction that can compete with reductive elimination is beta-hydride elimination . This process can occur if the amide has a hydrogen atom on the α-carbon, leading to the formation of a hydrodehalogenated arene and an imine, which reduces the yield of the desired amine product. wikipedia.orgdatapdf.com The use of chelating phosphine ligands helps to inhibit this undesired pathway. datapdf.com The presence of the pyridine substrate itself can also inhibit the catalytic cycle by coordinating to palladium intermediates and displacing the necessary phosphine ligands, a problem that can be mitigated by using strongly chelating ligands. datapdf.com


Biological Activity and Pharmacological Investigations of 6 4 Chlorophenyl Pyridin 2 Amine Analogues Excluding Clinical Data

Antimicrobial and Antifungal Efficacy Studies of 6-(4-Chlorophenyl)pyridin-2-amine Derivatives

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Analogues of this compound have shown encouraging results in this domain.

A series of 2-aminopyridine (B139424) derivatives were synthesized and evaluated for their antibacterial activity. nih.gov One particular compound, designated as 2c, which contains a cyclohexylamine (B46788) moiety, exhibited significant activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 ± 0.000 µg·mL−1. nih.gov Interestingly, analogues of 2c without the cyclohexylamine or with an additional CH2 group after the amine function showed no activity, suggesting the crucial role of the cyclohexylamine group in their antibacterial action. nih.gov

In the realm of antifungal research, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been investigated for their effects on various fungi. researchgate.net Furthermore, structural analogues of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of the non-essential stress kinase Yck2 in Candida albicans, a key target for antifungal drug development. frontiersin.org Other studies have also reported the antifungal activity of various pyridine (B92270) derivatives against fungal strains such as Aspergillus niger and Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives

Compound Test Organism Activity MIC Value (µg·mL−1)
2c S. aureus High 0.039 ± 0.000
2c B. subtilis High 0.039 ± 0.000
2a, 2b, 2d Gram-positive bacteria None Not applicable
2c Gram-negative bacteria None Not applicable
2c Yeasts None Not applicable

Data from El-Zemity S.R. et al. nih.gov

Anticancer and Antiproliferative Potency Assessment of Related Compounds

The pyridine-2-amine scaffold is a prominent feature in many compounds investigated for their anticancer properties. These studies have explored their ability to inhibit key enzymes involved in cancer progression and to modulate the growth of various cancer cell lines.

Inhibition of Kinase Targets (e.g., ABL1, CDK4/6, Topoisomerase I) by this compound Analogues

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several pyridine-2-amine analogues have been identified as potent kinase inhibitors.

ABL1 Kinase: Asciminib (ABL-001), a non-ATP competitive inhibitor of Bcr-Abl kinase, has demonstrated significant potential in the treatment of chronic myeloid leukemia (CML). nih.gov

CDK4/6: A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been discovered as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). acs.org One compound, 83 , showed remarkable selectivity and caused marked inhibition of tumor growth in animal models. acs.org Another compound, 78 , from the same series, also exhibited excellent potency against CDK4 and CDK6. acs.org Trilaciclib, a CDK4/6 inhibitor, has been approved to reduce the likelihood of chemotherapy-induced myelosuppression in small cell lung cancer patients. ekb.eg

Topoisomerase I: Certain 2,6-diaryl-substituted pyridines have shown promising cytotoxic effects against several human cancer cell lines through the inhibition of topoisomerase I. nih.gov

Other Kinases: Pyrazole-based compounds have been reported to inhibit various other kinases, including Checkpoint kinase 2 (Chk2) and Aurora kinases. nih.gov Imidazo[4,5-c]pyridin-2-ones have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyridine-2-amine Analogues

Compound Target Kinase Activity Ki or IC50 Value
Asciminib (ABL-001) Bcr-Abl Potent Inhibitor Kd = 0.5–0.8 nM, IC50 = 0.5 nM
Compound 78 CDK4 Potent Inhibitor Ki = 1 nM
Compound 78 CDK6 Potent Inhibitor Ki = 34 nM
Compound 83 CDK4/6 Potent Inhibitor Not specified
Compound 19 CDK4 Selective Inhibitor IC50 = 420 nM
Compound 16 Chk2 Potent Inhibitor IC50 = 48.4 nM
Compound 17 Chk2 Potent Inhibitor IC50 = 17.9 nM

Data from various sources. nih.govacs.org

Modulation of Cancer Cell Line Proliferation by Pyridine-2-amine Scaffolds

The antiproliferative activity of pyridine-2-amine derivatives has been evaluated against a wide range of cancer cell lines.

A series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines were screened for their antiproliferative effects against Jurkat T cells. nih.gov Several compounds from this series significantly inhibited cell growth. nih.gov Another study on novel nicotinonitrile derivatives revealed that compound 14a was the most active against a panel of cancer cell lines, with IC50 values of 25 ± 2.6 nM for NCIH 460 (large-cell lung cancer) and 16 ± 2 nM for RKOP 27 (colon cancer). nih.gov

Imidazo[1,2-a]pyridine (B132010) derivatives have also demonstrated cytotoxic effects. nih.gov One such derivative, MIA, showed dose-dependent cytotoxicity against breast and ovarian cancer cell lines. nih.gov Furthermore, pyridine-annulated purine (B94841) analogues were found to have significant anticancer activities in kidney cancer cells, with some being more active than the standard drugs etoposide (B1684455) and doxorubicin. researchgate.net

Table 3: Antiproliferative Activity of a Nicotinonitrile Derivative (Compound 14a)

Cell Line Cancer Type IC50 (nM)
NCIH 460 Large-cell lung cancer 25 ± 2.6
RKOP 27 Colon cancer 16 ± 2
HeLa Cervical cancer 127 ± 25
U937 Histiocytic lymphoma 422 ± 26
SKMEL 28 Melanoma 255 ± 26

Data from Al-Issa, S. A. nih.gov

Other Reported Preclinical Biological Activities of Pyridine-2-amine Derivatives

Beyond their antimicrobial and anticancer properties, pyridine-2-amine derivatives have been explored for other potential therapeutic applications.

Anti-inflammatory Investigations

Several studies have highlighted the anti-inflammatory potential of pyridine-2-amine analogues. A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Compounds 3c , 3f , and 3h from this series showed potent and selective inhibition of COX-2. nih.gov The anti-inflammatory activity of other pyridine derivatives has also been reported, with some compounds demonstrating activity comparable to or greater than standard drugs like indomethacin. tandfonline.com

Antiviral and Anti-HIV Research

The pyridine moiety is present in several compounds investigated for their antiviral, particularly anti-HIV, activity. nih.gov A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org Compound 4a from this series displayed EC50 values of 82.02 and 47.72 μg ml−1 against HIV-1 and HIV-2, respectively. rsc.org Other research has focused on pyridoxine (B80251) hydroxamic acids and 2-pyridinone derivatives as potential HIV-1 inhibitors. nih.govacs.org

Antiplatelet Activity

The investigation into the antiplatelet potential of compounds structurally related to this compound has yielded promising results in preclinical studies. While direct studies on the named compound are limited, research on its analogues, particularly 2-aminopyrimidine (B69317) and pyrazolopyridine derivatives, provides valuable insights into their efficacy in inhibiting platelet aggregation.

A study focusing on a series of novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives demonstrated their ability to inhibit platelet aggregation induced by arachidonic acid (AA). nih.govnih.gov Notably, the 2-aminopyrimidine derivatives were found to be more potent than their 4,6-diaminopyrimidine (B116622) counterparts. nih.gov Among the tested compounds, those with a fluorine substituent on the phenyl ring were among the most active. nih.gov Although these compounds did not show satisfactory activity against ADP-induced aggregation, their effectiveness against AA-induced aggregation suggests a mechanism of action likely involving the cyclooxygenase (COX) pathway. nih.gov

Further research on pyrazolopyridine derivatives has also highlighted their antiplatelet effects. A series of N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists, including collagen and arachidonic acid. nih.govnih.gov Two compounds, in particular, demonstrated significantly higher potency than aspirin, a well-established antiplatelet agent. nih.govnih.gov

The following table summarizes the antiplatelet activity of selected 2-aminopyrimidine analogues against arachidonic acid-induced platelet aggregation.

Compound IDStructureIC50 (µM) against AA-induced aggregation
Ia 2-Amino-4-(phenyl)-6-methylpyrimidine36.75
Ib 2-Amino-4-(4-fluorophenyl)-6-methylpyrimidine72.4
IB 2-Amino-4-(4-bromophenyl)-6-methylpyrimidine62.5
II16 2-Amino-4,6-di(4-methoxyphenyl)pyrimidine80

Data sourced from a study on 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives. nih.govnih.gov

Similarly, the antiplatelet activity of pyrazolopyridine analogues against collagen and arachidonic acid-induced aggregation is presented below.

Compound IDStructureIC50 (µM) against Collagen-induced aggregationIC50 (µM) against AA-induced aggregation
3a N'-(4-Chlorobenzylidene)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide61Not Reported
3c N'-(4-Methylbenzylidene)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide68Not Reported
Aspirin 300300

Data sourced from a study on pyrazolopyridine derivatives. nih.govnih.gov

These findings underscore the potential of pyridine-based scaffolds in the development of novel antiplatelet agents. The observed activities, particularly against arachidonic acid and collagen-induced aggregation, point towards specific molecular pathways that these compounds may target.

Elucidation of Mechanism of Action through Molecular Target Interactions

The antiplatelet effects of this compound analogues are underpinned by their interactions with specific molecular targets involved in the platelet activation and aggregation cascade. While the precise mechanisms for all analogues are not fully elucidated, research points towards two primary targets: cyclooxygenase (COX) enzymes and the P2Y12 receptor.

The inhibition of arachidonic acid-induced platelet aggregation by 2-aminopyrimidine derivatives strongly suggests their interaction with cyclooxygenase (COX), particularly COX-1, which is the enzyme responsible for the conversion of arachidonic acid to thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. nih.govnih.gov By inhibiting COX-1, these compounds can effectively reduce TXA2 production, thereby attenuating platelet activation and aggregation. nih.gov This mechanism is analogous to that of aspirin, a well-known irreversible COX-1 inhibitor. nih.gov

Furthermore, the structural similarities between aminopyrimidine derivatives and the active metabolites of thienopyridine drugs like clopidogrel (B1663587) suggest that some analogues may act as antagonists of the P2Y12 receptor. nih.govnih.gov The P2Y12 receptor is a key purinergic receptor on the platelet surface that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation. nih.govnih.gov Thienopyridines are known irreversible inhibitors of the P2Y12 receptor. nih.gov The hypothesis that aminopyrimidine rings could serve as a simplified form of the active metabolites of thienopyridines provides a strong rationale for their potential P2Y12 antagonistic activity. nih.gov

Molecular docking studies have further supported the potential for pyridine-containing compounds to interact with these targets. For instance, imidazo[1,2-a]pyridine derivatives have been shown to dock effectively within the active site of COX-2, with the SO2Me pharmacophore forming hydrogen bonds with key residues. nih.gov Although this study focused on COX-2, the general binding mode provides insights into how related structures might interact with COX enzymes.

The multifaceted potential of these analogues to interact with key components of the platelet aggregation pathway, including both the COX and P2Y12 receptor pathways, highlights their promise as lead compounds for the development of novel antiplatelet therapies. Further mechanistic studies are warranted to fully delineate the specific molecular interactions and structure-activity relationships of this compound analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 6 4 Chlorophenyl Pyridin 2 Amine

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 6-(4-Chlorophenyl)pyridin-2-amine analogs can be significantly altered by modifying substituents on the pyridine (B92270) and phenyl rings. These changes affect the compound's potency and its selectivity for specific biological targets.

Systematic modifications of the riminophenazine scaffold, which shares structural similarities with the pyridin-2-amine core, have demonstrated the importance of the aromatic rings for anti-tuberculosis activity. Replacing the phenyl group at the C2 position with a pyridyl group has led to analogs with improved physicochemical properties and enhanced potency against M. tuberculosis. researchgate.net Specifically, the C2 pyridylamino analogue showed a significantly lower minimum inhibitory concentration (MIC90) of 0.07 μM compared to the parent compound, clofazimine (B1669197) (MIC90 0.25 μM). mdpi.com

In the context of kinase inhibition, the introduction of different groups at various positions on the pyridine or pyrimidine (B1678525) ring has been explored to optimize potency and selectivity. For instance, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives designed as CDK4 and CDK6 inhibitors, the addition of an ionizable piperazine (B1678402) group to the pyridine ring resulted in a compound with excellent potency (Ki = 1 nM for CDK4) and high selectivity over other cyclin-dependent kinases. acs.org

Further studies on aminopyridine and aminopyrimidine derivatives as fibroblast growth factor receptor 4 (FGFR4) inhibitors have shown that the nature of substituents on the phenyl ring and the core heterocyclic ring dictates selectivity. While some analogs displayed broad activity, specific substitutions led to compounds with high selectivity for FGFR4 over other FGFR subtypes. nih.govtandfonline.com

The following table summarizes the impact of key substituent variations on the biological activity of related heterocyclic amine compounds:

Core Scaffold Substituent Variation Impact on Biological Activity Reference
RiminophenazineReplacement of C2-phenyl with pyridylImproved anti-tuberculosis potency researchgate.netmdpi.com
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineAddition of piperazine to pyridine ringEnhanced CDK4 potency and selectivity acs.org
Aminopyridine/AminopyrimidineVariations on phenyl and heterocyclic ringsModulated FGFR4 selectivity nih.govtandfonline.com

Correlation of Structural Features with Molecular Target Engagement

The interaction of this compound and its analogs with their molecular targets is governed by specific structural features that facilitate binding. X-ray crystallography and molecular docking studies have provided insights into these interactions at the atomic level.

For a series of 4-aminoquinazoline-2-carboxamide derivatives targeting p21-activated kinase 4 (PAK4), the crystal structure revealed that the orientation of the DFG-aspartate residue in the ATP-binding pocket of PAK4 differs from that in PAK1. acs.org This difference allows for the design of selective inhibitors. The distance between the piperidine (B6355638) amine of an inhibitor and the carboxyl group of Asp458 in PAK4 was found to be crucial for binding affinity. acs.org

The crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine reveals a nearly planar molecule where the dihedral angle between the pyrimidine and phenyl rings is small. nih.gov This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. nih.gov Intermolecular hydrogen bonds between the amino group and nitrogen atoms of the pyrimidine ring further stabilize the structure. nih.gov These types of non-covalent interactions are also critical for the binding of these compounds to their protein targets.

Rational Design Principles for Lead Identification and Optimization

The development of potent and selective inhibitors based on the this compound scaffold relies on rational design principles, including structure-based drug design (SBDD) and fragment-based lead discovery.

A common strategy involves starting with a known inhibitor or a fragment hit and systematically modifying its structure to improve its properties. For example, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide (B126) lead molecule was optimized using SBDD. nih.gov Modifications such as the introduction of a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety led to improved potency and selectivity for TYK2 over other Janus kinases. nih.gov

Fragment-based approaches have also been successful. In the discovery of MAP4K4 inhibitors, a fragment hit with high ligand efficiency was optimized into a potent and selective pyridopyrimidine-based inhibitor. researchgate.net This process involved iterative cycles of chemical synthesis and biological testing to enhance potency and pharmacokinetic properties. researchgate.net

The design of selective PARP4 inhibitors utilized a quinazolin-4(3H)-one scaffold, with substituents at the C-8 position designed to exploit a unique threonine residue in the PARP4 nicotinamide (B372718) sub-pocket. rsc.org This approach led to an analog with at least 12-fold selectivity over other PARP family members. rsc.org

Medicinal chemistry campaigns often focus on improving not only potency but also drug-like properties such as solubility and metabolic stability. For instance, the optimization of A(2A) adenosine (B11128) receptor antagonists involved modifying a 6-pyridylpyrimidine core to enhance solubility and oral efficacy, although this sometimes introduced liabilities like cytochrome P450 inhibition. researchgate.net

These examples highlight a general workflow in medicinal chemistry:

Lead Identification: Start with a hit from screening, a known ligand, or a fragment.

Structure-Activity Relationship (SAR) Exploration: Synthesize and test analogs to understand how different functional groups impact activity.

Structure-Based Design: Use structural information from X-ray crystallography or homology modeling to guide modifications.

Property Optimization: Concurrently optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Limited Publicly Available Research on the Computational Chemistry of this compound

Despite a comprehensive search for computational chemistry and molecular modeling studies on the specific chemical compound this compound, publicly accessible research detailing its molecular docking, molecular dynamics, quantum chemical characterization, and quantitative structure-activity relationship (QSAR) is not available.

Research on related compounds does indicate the types of computational analyses that are applied to this class of molecules. For instance, a 3D-QSAR study was found for a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives, which share a similar structural backbone. ewha.ac.kr This study highlights how modifications to the pyridine ring and its substituents influence the biological activity of the compounds. ewha.ac.kr Another QSAR analysis was performed on 5-substituted (arylmethylene) pyridin-2-amine derivatives, demonstrating the correlation between physicochemical properties and antifungal activity.

Furthermore, molecular docking and molecular dynamics simulations have been reported for other pyridine-containing compounds, illustrating how these molecules may interact with biological targets like enzymes and receptors. nih.govfrontiersin.orgnih.gov Quantum chemical calculations are also a common tool for understanding the electronic properties and reactivity of such molecules. pku.edu.cn

However, without specific data and detailed research findings for this compound, it is not possible to provide an in-depth and scientifically accurate article that adheres to the requested outline. The absence of such specific public information means that the following sections, as per the user's request, cannot be populated with the required detailed findings and data tables:

Computational Chemistry and Molecular Modeling Studies of 6 4 Chlorophenyl Pyridin 2 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Therefore, a comprehensive article focusing solely on the computational chemistry and molecular modeling of 6-(4-Chlorophenyl)pyridin-2-amine cannot be generated at this time due to the lack of specific research in the public domain.

Advanced Spectroscopic and Analytical Characterization in Research of 6 4 Chlorophenyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-(4-Chlorophenyl)pyridin-2-amine. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy of related structures, the aromatic protons of the pyridine (B92270) and chlorophenyl rings typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions on the aromatic rings. The protons of the amine group (-NH₂) often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the pyridine and chlorophenyl rings resonate in the aromatic region (typically δ 100-160 ppm). The specific chemical shifts are sensitive to the electronic environment, with carbons attached to the nitrogen and chlorine atoms showing distinct resonances. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure. For instance, in a similar compound, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹H NMR spectrum in DMSO-d6 showed distinct signals for the NH protons at δ 9.24 and 7.76 ppm, while the chlorophenyl protons appeared as doublets at δ 7.41 and 7.27 ppm. rsc.org The ¹³C NMR spectrum of this related molecule displayed signals for the aromatic carbons within the expected range, confirming the presence of the chlorophenyl group. rsc.org

Table 1: Representative NMR Data for Structurally Related Compounds

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate¹H9.24, 7.76 (NH)brs
7.41, 7.27 (Ar-H)d
¹³C165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4-

Data obtained in DMSO-d6. brs = broad singlet, d = doublet. Data is for a structurally related compound and serves for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₁₁H₉ClN₂.

In a mass spectrum, the molecular ion peak (M⁺) would correspond to the nominal molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For example, a related compound, 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one, with the formula C₁₀H₈ClN₃O, has a calculated molecular weight of 221.64 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for such compounds may involve the loss of the chlorine atom, the amine group, or cleavage of the pyridine ring, leading to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Molecular Weight Information for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₉ClN₂204.66
2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-oneC₁₀H₈ClN₃O221.64 nih.gov
4-Chloro-6-methylpyridin-2-amineC₆H₇ClN₂Not specified

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorptions would include:

N-H stretching: Primary amines typically show two bands in the region of 3200-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wpmucdn.com

C=N and C=C stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond typically absorbs in the fingerprint region, usually below 800 cm⁻¹.

N-H bending: An N-H bending vibration may be observed near 1600 cm⁻¹. wpmucdn.com

In a study of a related compound, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the FT-IR spectrum showed characteristic peaks at 3428 cm⁻¹ (N-H stretch) and other absorptions corresponding to the various functional groups present. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine and chlorophenyl rings. The position and intensity of these bands can be influenced by the substitution pattern and the solvent used. For instance, studies on pyridinyl-compounds bound to enzymes have shown distinct UV-Vis spectral responses, indicating interactions with the local environment. researchgate.net

Table 3: Key Spectroscopic Data for Functional Group and Electronic Analysis

Spectroscopic TechniqueCharacteristic FeatureExpected Region/Value
IR SpectroscopyN-H stretching (primary amine)3200-3500 cm⁻¹ (two bands) wpmucdn.com
C=N, C=C stretching (aromatic)1400-1600 cm⁻¹
C-Cl stretching< 800 cm⁻¹
UV-Vis Spectroscopyπ → π* transitionsDependent on solvent and conjugation

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

From such an analysis, the planarity of the pyridine and chlorophenyl rings can be confirmed, and the dihedral angle between these two rings can be determined. In a similar structure, 4-(4'-chlorophenyl)-2,6-diphenylpyridine, the angle between the chlorophenyl ring and the pyridine ring was found to be 37.56°. nih.gov The crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, can also be elucidated. nih.gov These details are crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state.

Electrochemical Behavior Investigations in Research Contexts

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. Such studies can reveal information about the oxidation and reduction potentials of the molecule, providing insights into its electron transfer properties.

Research on structurally related compounds has demonstrated the utility of electrochemical analysis. For example, investigations into organonickel complexes with pyridyl-imine ligands have utilized electrochemical methods to understand their electronic behavior. researchgate.net In the context of corrosion inhibition, the electrochemical properties of related pyridine derivatives have been studied to understand their interaction with metal surfaces. researchgate.net For this compound, electrochemical studies could explore its potential as a ligand in redox-active metal complexes or its role in various electrochemical processes.

Future Research Directions and Emerging Applications for 6 4 Chlorophenyl Pyridin 2 Amine

Exploration of Novel Therapeutic Targets and Biological Pathways

The 2-aminopyridine (B139424) core is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives are actively being investigated for a wide range of therapeutic applications. The presence of the 4-chlorophenyl moiety often enhances biological activity, opening up new avenues for research.

Future investigations are likely to focus on several key areas:

Oncology: Analogues of 6-(4-chlorophenyl)pyridin-2-amine have shown significant promise as inhibitors of critical cell cycle and signaling pathway kinases. For instance, a series of novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in many cancers. nih.gov One such analogue demonstrated high inhibitory activity (IC50 = 0.0067 μM) and excellent anti-proliferative effects against breast cancer cells. nih.gov Similarly, related quinazoline (B50416) scaffolds have been systematically optimized to act as selective inhibitors of p21-activated kinase 4 (PAK4), another key target in cancer that influences cell migration and invasion. nih.gov Further research could adapt the this compound scaffold to target these and other related kinases like cyclin-dependent kinases (CDK4/6) and AKT2, which are central to tumor progression. bldpharm.comnih.gov

Antimicrobial Agents: Pyridine (B92270) and pyrimidine (B1678525) derivatives have a long history of use as antimicrobial agents. nih.gov Research has demonstrated that substituted 4,6-diarylpyrimidin-2-amines, which are structurally similar to the title compound, exhibit significant antibacterial and antifungal properties. ebi.ac.uk For example, compounds with electron-withdrawing groups, such as the chloro- group, have shown potent activity against bacteria like S. aureus. ebi.ac.uk Future work could explore the spectrum of activity for this compound and its derivatives against drug-resistant bacterial and fungal strains.

Anti-inflammatory and Antiviral Applications: The aminopyridine scaffold is present in drugs with anti-inflammatory and antiviral properties. nih.govresearchgate.net Research into related structures suggests that they can modulate enzymes and receptors involved in inflammatory processes. nih.gov This provides a strong rationale for screening this compound and its future analogues for activity against inflammatory targets and various viruses.

Development of Next-Generation Analogues with Enhanced Specificity and Potency

A key future direction is the rational design of next-generation analogues of this compound to improve its efficacy and selectivity for specific biological targets. Modern drug discovery strategies can be effectively applied to this scaffold.

Structure-Based Drug Design (SBDD): As demonstrated in the development of PAK4 inhibitors, using X-ray crystallography and computational modeling can guide the precise modification of a lead compound. nih.gov By understanding how the scaffold fits into the ATP-binding pocket of a target kinase, researchers can add or modify functional groups to enhance binding affinity and selectivity. For the PAK4 inhibitors, incorporating an (R)-methyl group on the piperazine (B1678402) ring significantly improved selectivity over other kinases. nih.gov This approach could be used to refine the this compound structure for other targets.

Scaffold Hopping and Diversification: The development of PLK4 inhibitors utilized a "scaffold hopping" strategy to identify a novel aminopyrimidine core. nih.gov Further diversification of this core, for instance by adding a hydrophilic morpholine (B109124) group, led to analogues with improved stability and cellular activity without sacrificing potency. nih.gov This highlights the potential of using this compound as a starting point and systematically modifying its peripheral groups to optimize its pharmacokinetic and pharmacodynamic properties.

The goal of these efforts is to create compounds with high potency against the intended target while minimizing off-target effects, leading to safer and more effective drug candidates.

Role as a Versatile Synthetic Scaffold in Medicinal Chemistry and Drug Discovery

The chemical structure of this compound makes it an ideal foundational molecule, or scaffold, for building diverse libraries of new chemical entities. The pyridine nucleus is a cornerstone of medicinal chemistry due to its wide range of biological activities. researchgate.net

The versatility of this scaffold stems from several factors:

Reactive Sites for Modification: The compound possesses multiple sites for chemical modification. The amino group can be oxidized or participate in substitution reactions, while the chlorophenyl group is also amenable to further functionalization. nih.gov This allows chemists to readily create a wide array of derivatives.

Proven Bioactivity: The 2-aminopyridine framework is a core component of numerous approved drugs and clinical candidates, validating its utility in interacting with biological systems. nih.govebi.ac.uk Its derivatives have been successfully developed as inhibitors for targets ranging from kinases to hormone receptors. nih.gov

Favorable Physicochemical Properties: The pyridine ring is an aromatic heterocycle that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for binding to biological targets. The presence of the chlorophenyl group further modulates its electronic properties, making it a valuable starting point for synthesis. nih.gov

By leveraging these features, medicinal chemists can use this compound as a building block to generate large collections of related compounds for high-throughput screening, accelerating the discovery of new lead compounds for a multitude of diseases. nih.govnih.gov

Potential Applications in Material Science and Bio-sensing Technologies

Beyond medicine, the properties of this compound and its analogues suggest emerging roles in material science and the development of advanced biosensors.

Material Science: Isomers and related compounds of this compound are noted for their use as precursors in the synthesis of advanced materials with customized properties. nih.gov The ability of the molecule's aromatic rings to form organized structures through intermolecular forces like hydrogen bonds and π–π stacking is key. Studies on related crystal structures reveal the formation of well-defined "ribbons" and "undulating layer-like" architectures. These self-assembly properties could be harnessed to create novel organic materials for applications in electronics, such as OLEDs, and other optical materials.

Bio-sensing Technologies: The aminopyridine scaffold is proving to be highly effective in the design of chemosensors and biosensors.

Fluorescent Sensors: Researchers have successfully used biarylpyridine and 2-aminopyridine scaffolds to create fluorescent chemosensors. nih.gov These molecules can detect the presence of specific metal ions, such as Fe³⁺ and Hg²⁺, through a fluorescence "on-off" or "switch-off" mechanism. The binding of the target ion to the pyridine and amino nitrogens causes a measurable change in the compound's fluorescence, allowing for sensitive and selective detection. nih.gov

Electrochemical Biosensors: Pyridine derivatives are also being integrated into electrochemical biosensors. For example, a highly sensitive magneto-biosensor was developed for the detection of sulfapyridine (B1682706) (a sulfonamide drug containing a pyridine ring) using electrochemical impedance spectroscopy (EIS). nih.gov This technology offers a cost-effective and rapid method for analyte detection. nih.gov

Future research in this area could focus on designing derivatives of this compound that are tailored to detect specific biomolecules or environmental contaminants, expanding its utility into diagnostics and environmental monitoring.

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